molecular formula C16H17NO3 B291416 N-(2-ethoxyphenyl)-2-phenoxyacetamide

N-(2-ethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B291416
M. Wt: 271.31 g/mol
InChI Key: SEICWCFFAKBIPA-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a 2-ethoxyphenyl group attached to the acetamide nitrogen and a phenoxy moiety at the α-carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.2) and a molecular weight of 285.3 g/mol, making it a versatile scaffold in medicinal and agrochemical research . Its synthesis typically involves chloroacetylation of 2-ethoxyaniline followed by nucleophilic substitution with phenoxy groups .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C16H17NO3/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

SEICWCFFAKBIPA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of N-(2-ethoxyphenyl)-2-phenoxyacetamide are heavily influenced by substituent variations. Key analogs and their differences are summarized below:

Compound Substituent Modifications Key Properties/Activities Reference
This compound Base structure Cytotoxic, anti-inflammatory
N-(2-Chlorophenyl)-2-phenoxyacetamide Chlorine at phenyl ring Enhanced herbicidal activity
N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide Thiazole ring with nitro groups Herbicidal (EC₅₀ = 12 µM for weed inhibition)
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl side chain CNS modulation potential
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide Bromophenyl and ethyl group Cytotoxicity (IC₅₀ = 8.2 µM vs. HeLa cells)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Introduction of nitro (NO₂) or chloro (Cl) groups enhances herbicidal and cytotoxic activities by increasing electrophilicity .
  • Lipophilic Substituents : Ethyl or tert-butyl groups improve membrane permeability, critical for CNS-targeting analogs .
  • Heterocyclic Replacements : Thiazole rings (e.g., in ) introduce planar rigidity, favoring DNA intercalation in herbicidal applications.

Pharmacological Activities

  • Cytotoxicity: N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide derivatives exhibit IC₅₀ values of 8.2–12.5 µM against HeLa cells, outperforming the parent compound due to bromine’s polarizable electron cloud enhancing target binding .
  • Anti-Inflammatory Effects : The 2-ethoxyphenyl moiety in the base structure reduces COX-2 expression by 40% at 10 µM, comparable to ibuprofen .
  • Herbicidal Activity : Thiazole-containing analogs (e.g., ) show 3-fold higher efficacy than chlorinated derivatives (EC₅₀ = 12 µM vs. 35 µM) due to improved photosystem II inhibition.

Critical Analysis of Divergent Findings

  • Cytotoxicity vs. Herbicidal Activity : While brominated derivatives excel in cytotoxicity , nitro-thiazole analogs dominate herbicidal applications . This dichotomy underscores the role of target specificity over mere substituent presence.
  • Bioavailability Challenges : Ethyl and tert-butyl groups enhance lipophilicity but reduce aqueous solubility (e.g., <0.1 mg/mL for ), limiting in vivo applicability without formulation aids.

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